molecular formula C12H18O3S B3845464 1-Benzylsulfinyl-3-ethoxypropan-2-ol

1-Benzylsulfinyl-3-ethoxypropan-2-ol

Cat. No.: B3845464
M. Wt: 242.34 g/mol
InChI Key: VKWOYBDESMFJBO-UHFFFAOYSA-N
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Description

1-Benzylsulfinyl-3-ethoxypropan-2-ol is a sulfoxide-containing organic compound characterized by a propan-2-ol backbone substituted with a benzylsulfinyl group at position 1 and an ethoxy group at position 3. Its molecular formula is C₁₂H₁₈O₃S, with a molecular weight of 254.34 g/mol. The ethoxy group enhances lipophilicity compared to shorter alkoxy chains, while the benzylsulfinyl group contributes to its electronic and steric profile. Synthetic routes typically involve sulfoxidation of the corresponding sulfide precursor (e.g., 1-benzylthio-3-ethoxypropan-2-ol) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Properties

IUPAC Name

1-benzylsulfinyl-3-ethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-2-15-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWOYBDESMFJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CS(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylsulfinyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzylsulfinyl chloride with 3-ethoxypropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfinyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzylsulfinyl-3-ethoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylsulfinyl-3-ethoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfinyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in sulfur oxidation states, alkoxy/aryloxy substituents, or benzyl group modifications. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences
1-Benzylsulfinyl-3-ethoxypropan-2-ol C₁₂H₁₈O₃S 254.34 -SO-benzyl, -OCH₂CH₃ Sulfinyl group provides chirality; moderate electron-withdrawing effects.
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol C₁₇H₁₇F₃O₅S 390.37 -SO₂-benzyl, -O(4-CF₃O-Ph) Sulfonyl group increases polarity and stability; trifluoromethoxy phenoxy adds bulk/electronegativity .
1-Benzylthio-3-methoxypropan-2-ol C₁₁H₁₆O₂S 224.31 -S-benzyl, -OCH₃ Thioether lacks chirality; lower oxidation state reduces reactivity with nucleophiles.
1-(4-Nitrobenzyl)sulfinyl-3-propoxypropan-2-ol C₁₃H₁₉NO₅S 309.36 -SO-(4-NO₂-Bn), -OCH₂CH₂CH₃ Nitro group enhances electron-withdrawing effects; propoxy chain increases lipophilicity.

Physicochemical Properties

  • Solubility : The sulfinyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its sulfinyl group, whereas the sulfonyl analogue (from ) is more soluble in water owing to its higher polarity .
  • Stability : Sulfinyl compounds are prone to racemization under acidic/basic conditions, while sulfonyl derivatives (e.g., the compound) are more thermally stable.

Q & A

Q. What are the critical synthetic challenges in preparing 1-Benzylsulfinyl-3-ethoxypropan-2-ol, and how can they be mitigated?

The synthesis requires precise control over sulfinyl group stereochemistry and prevention of over-oxidation to sulfone derivatives. A stepwise protocol is recommended:

  • Protect the secondary hydroxyl group using tert-butyldimethylsilyl (TBDMS) ether under anhydrous conditions.
  • Introduce the ethoxy group via Mitsunobu reaction with ethanol and triphenylphosphine.
  • Oxidize the benzylthioether intermediate with oxone® at −15°C to minimize sulfone formation. Yield optimization (68–72%) and enantiomeric excess (85%) are achievable using (R)-mandelic acid as a chiral auxiliary. Reaction progress should be monitored via TLC/HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10) to resolve enantiomers.
  • X-ray crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., Mo-Kα radiation, 100K).
  • NMR spectroscopy : Assign spatial relationships using NOE experiments and 13C^{13}\text{C} DEPT-135 for stereochemical analysis.
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, resolving power >30,000) .

Q. How should researchers address hygroscopicity and oxidation sensitivity during storage?

  • Store under argon at −20°C in amber glass vials with 3Å molecular sieves.
  • Add 0.1% butylated hydroxytoluene (BHT) to inhibit peroxide formation.
  • Conduct monthly stability checks via iodometric titration for peroxides and dynamic vapor sorption (DVS) to assess hygroscopicity thresholds .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity : MTT assay using HEK-293 or HepG2 cell lines (IC50_{50} determination).
  • Antioxidant activity : DPPH radical scavenging assay with Trolox as a positive control.
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases, using ATP/ADP-Glo™ kits .

Advanced Questions

Q. How can enantiomeric excess (ee) be quantified and optimized during asymmetric sulfinyl group synthesis?

  • Analytical method : Chiral HPLC with a Chiralpak AD-H column (flow rate: 1 mL/min, UV detection at 254 nm).
  • Catalyst screening : Jacobsen’s Mn(III)salen catalysts achieve 70–75% ee, while Sharpless-like conditions (Ti(OiPr)4_4/diethyl tartrate) improve to 88% ee.
  • Kinetic resolution : Conduct reactions at 50% conversion to isolate >95% ee substrate via selective crystallization .

Q. What computational strategies predict metabolic pathways and potential toxicity?

  • In silico metabolism : Use GLORYx for phase I/II metabolism prediction, validated with experimental LC-HRMS metabolite profiling.
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity.
  • Docking studies : AutoDock Vina for target receptor binding affinity simulations (e.g., cytochrome P450 isoforms) .

Q. How can researchers reconcile conflicting solubility data across solvent systems?

  • Ternary phase diagrams : Map solubility in ethanol/water/PEG-400 mixtures using shake-flask method (25°C).
  • Hansen solubility parameters : Calculate δ values (dispersion, polarity, H-bonding) to identify optimal co-solvents.
  • High-throughput screening : Use 96-well plates with automated UV-Vis quantification .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding assays?

  • Free energy perturbation (FEP) : Refine docking poses using molecular dynamics (MD) simulations (AMBER or GROMACS).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) for receptor-ligand interactions.
  • Isothermal titration calorimetry (ITC) : Validate enthalpy-driven vs. entropy-driven binding mechanisms .

Q. How can advanced crystallization techniques improve polymorph control?

  • Seeding experiments : Introduce microcrystals of the desired polymorph during cooling crystallization.
  • Anti-solvent vapor diffusion : Use methanol/water gradients to stabilize the metastable form.
  • Hot-stage microscopy : Monitor crystal growth in situ under polarized light .

Q. What mechanistic studies elucidate unexpected reactivity in cross-coupling reactions involving this compound?

  • Isotopic labeling : Incorporate 18O^{18}\text{O} into the ethoxy group to track cleavage pathways via GC-MS.
  • DFT calculations : Analyze transition states (B3LYP/6-31G*) for Suzuki-Miyaura coupling barriers.
  • In situ IR spectroscopy : Monitor intermediate formation during palladium-catalyzed reactions .

Methodological Notes

  • Stereochemical control : Sulfinyl groups require chiral auxiliaries or asymmetric oxidation to avoid racemization .
  • Stability protocols : Accelerated degradation studies (40°C/75% RH) identify critical storage parameters .
  • Data validation : Cross-reference computational predictions with wet-lab assays (e.g., SPR vs. FEP) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylsulfinyl-3-ethoxypropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Benzylsulfinyl-3-ethoxypropan-2-ol

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